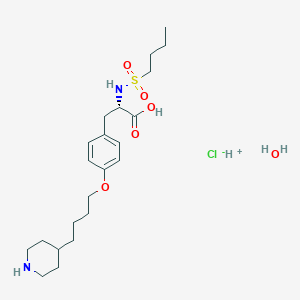
Eglu
Übersicht
Beschreibung
(2S)-α-Ethylglutaminsäure: , allgemein bekannt als eGlu, ist eine stickstoffhaltige organische Verbindung mit der Summenformel C₇H₁₃NO₄. Es handelt sich um einen potenten und kompetitiven Antagonisten des metabotropen Glutamatrezeptors 2 (mGluR2). Diese Verbindung hat sich in der wissenschaftlichen Forschung, insbesondere in den Bereichen Neurowissenschaften und Pharmakologie, aufgrund ihrer antidepressiven und anti-verletzenden Wirkungen als vielversprechend erwiesen .
Wissenschaftliche Forschungsanwendungen
(2S)-α-Ethylglutamic acid has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of mGluR2 receptors in the brain and their involvement in neurological disorders.
Pharmacology: The compound is investigated for its potential as an antidepressant and its effects on neurotransmission.
Medicine: Research explores its use in treating conditions such as arthritis and its neuroprotective properties.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
Target of Action
Eglu, also known as Eglumetad or Eglumegad, is a research drug developed by Eli Lilly and Company . The primary targets of this compound are the group II metabotropic glutamate receptors (mGluR 2/3) . These receptors are part of the glutamate receptor family, which plays a crucial role in the central nervous system. They are involved in a variety of physiological functions, including learning, memory formation, and regulation of neuronal excitability .
Mode of Action
This compound acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3) . This means that it binds to these receptors and activates them. It is unclear whether this compound directly interacts with dopamine d2 receptors . The activation of these receptors leads to changes in neuronal excitability with different amplitude and kinetics .
Biochemical Pathways
The activation of mGluR 2/3 receptors by this compound affects several biochemical pathways. These receptors are linked to the inhibition of the cyclic AMP cascade and modulation of ion channels . The activation of these receptors can lead to the inhibition of neurotransmitter release, thus reducing neuronal excitability .
Result of Action
The activation of mGluR 2/3 receptors by this compound has several molecular and cellular effects. In experiments on mice, this compound was found to be as effective as diazepam for treating anxiety symptoms, but without producing any of the negative side effects of diazepam such as sedation and memory impairment . This compound has also been found to be effective in relieving the symptoms of withdrawal from chronic use of both nicotine and morphine in animals .
Biochemische Analyse
Biochemical Properties
Eglu interacts with the (lS,3S)-ACPD-sensitive site with a Kd value of 66 μM . It interacts with various enzymes, proteins, and other biomolecules, primarily functioning as a competitive antagonist for the mGluR-2 receptor . This interaction influences the dynamics, regulation, and control of metabolic networks .
Cellular Effects
This compound’s effects on cells are primarily related to its role as a mGluR-2 receptor antagonist. It influences cell function by modulating neuronal excitability and synaptic transmission . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the mGluR-2 receptor . This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the mGluR-2 receptor . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (2S)-α-Ethylglutaminsäure umfasst in der Regel die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit dem entsprechenden α-Aminosäurederivat.
Ethylisierung: Das α-Aminosäurederivat wird einer Ethylisierung unterzogen, um die Ethylgruppe an der α-Position einzuführen.
Reinigung: Das Produkt wird dann unter Verwendung gängiger Verfahren wie Umkristallisation oder Chromatographie gereinigt, um (2S)-α-Ethylglutaminsäure in reiner Form zu erhalten
Industrielle Herstellungsverfahren: Die industrielle Herstellung von (2S)-α-Ethylglutaminsäure umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst:
Bulk-Synthese: Große Mengen an Ausgangsmaterialien werden unter kontrollierten Bedingungen einer Ethylisierung unterzogen.
Reinigung: Das Rohprodukt wird unter Verwendung von Chromatographie- oder Kristallisationsverfahren im industriellen Maßstab gereinigt.
Qualitätskontrolle: Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um sicherzustellen, dass es die erforderlichen Spezifikationen für Forschungs- und Industrieanwendungen erfüllt
Analyse Chemischer Reaktionen
Arten von Reaktionen: (2S)-α-Ethylglutaminsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxoderivate zu bilden.
Reduktion: Reduktionsreaktionen können (2S)-α-Ethylglutaminsäure in ihre reduzierte Form überführen.
Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden
Gängige Reagenzien und Bedingungen:
Oxidationsmittel: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.
Substitutionsreagenzien: Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen verwendet
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu Oxoderivaten führen, während Reduktion zu reduzierten Formen von (2S)-α-Ethylglutaminsäure führen kann .
Wissenschaftliche Forschungsanwendungen
(2S)-α-Ethylglutaminsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Neurowissenschaften: Es wird verwendet, um die Rolle von mGluR2-Rezeptoren im Gehirn und ihre Beteiligung an neurologischen Erkrankungen zu untersuchen.
Pharmakologie: Die Verbindung wird auf ihr Potenzial als Antidepressivum und ihre Auswirkungen auf die Neurotransmission untersucht.
Medizin: Die Forschung untersucht ihren Einsatz bei der Behandlung von Erkrankungen wie Arthritis und ihre neuroprotektiven Eigenschaften.
Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.
Wirkmechanismus
(2S)-α-Ethylglutaminsäure entfaltet seine Wirkung, indem es als kompetitiver Antagonist des mGluR2-Rezeptors wirkt. Es bindet an den Rezeptor und hemmt dessen Aktivierung durch endogene Liganden, wodurch die Neurotransmission moduliert und antidepressive Wirkungen erzielt werden. Die Verbindung interagiert mit der (lS,3S)-ACPD-sensitiven Stelle mit einem Dissoziationskonstanten (Kd)-Wert von 66 μM .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
(2S)-α-Methylglutaminsäure: Ein weiterer mGluR2-Antagonist mit ähnlichen Eigenschaften.
(2S)-α-Propylglutaminsäure: Eine Verbindung mit ähnlicher Struktur, aber unterschiedlichem pharmakologischem Profil.
(2S)-α-Butylglutaminsäure: Ein weiteres Analogon mit Variationen in seiner Seitenkette
Einzigartigkeit: (2S)-α-Ethylglutaminsäure ist aufgrund seiner spezifischen Wechselwirkung mit dem mGluR2-Rezeptor und seiner potenten antidepressiven Wirkungen einzigartig. Seine Fähigkeit, selektiv mGluR2-Rezeptoren zu antagonisieren, macht es zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung und Medikamentenentwicklung .
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-ethylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-2-7(8,6(11)12)4-3-5(9)10/h2-4,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYBYZLHPIALCZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](CCC(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415504 | |
| Record name | EGLU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170984-72-2 | |
| Record name | EGLU | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170984-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EGLU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)






